Isomaltulose
Overview
Description
Isomaltulose, also known as Palatinose™, is a naturally occurring disaccharide composed of alpha-1,6-linked glucose and fructose. It is derived from sucrose through the enzymatic rearrangement process. This sugar substitute has been utilized in Japan since 1985 due to its non-cariogenic properties and its suitability for diabetics and individuals with pre-diabetic conditions. Isomaltulose is known for its slower digestion rate compared to traditional sugars, leading to a gradual release of glucose into the bloodstream, which in turn results in lower and more stable blood glucose and insulin levels after consumption (Lina, Jonker, & Kozianowski, 2002).
Synthesis Analysis
Isomaltulose is commercially produced from sucrose by the enzymatic activity of specific microorganisms, such as Leuconostoc mesenteroides, which converts sucrose into isomaltulose through a transglucosylation reaction. This process yields isomaltulose-derived oligosaccharides with various degrees of polymerization, indicating the efficiency and versatility of the enzymatic synthesis in producing isomaltulose and its derivatives for potential functional food ingredient applications (Barea-Álvarez et al., 2014).
Molecular Structure Analysis
Isomaltulose's molecular structure is characterized by the unique alpha-1,6-glycosidic bond between glucose and fructose units. This structural isomer of sucrose shares similar physical properties with sucrose but exhibits different metabolic and physiological characteristics due to its distinct molecular arrangement. The structure of isomaltulose synthase, an enzyme involved in the isomerization process of sucrose to isomaltulose, reveals insights into the catalytic mechanism and substrate binding, highlighting the enzyme's role in the specific formation of isomaltulose's molecular structure (Zhang et al., 2003).
Chemical Reactions and Properties
Isomaltulose's chemical properties allow for its utilization in various food applications without significant alterations to taste or texture. The enzymatic conversion process from sucrose to isomaltulose involves specific microbial enzymes that catalyze this transformation efficiently, indicating isomaltulose's stability and functionality as a sugar substitute. Despite its stability, isomaltulose can undergo certain chemical reactions under specific conditions, such as the reaction with allyl alcohol catalyzed by acid, showcasing its reactive potential in chemical synthesis applications (Zhijie, 1999).
Scientific Research Applications
Prebiotic Activity and Gut Health : Isomaltulose exhibits prebiotic properties. A study on rats demonstrated that it modulates gut microbiota, enhances the production of short-chain fatty acids (SCFAs), and affects secondary bile acid biosynthesis. This suggests its potential use as a prebiotic (Yang et al., 2021).
Metabolic Responses During Exercise : Compared to sucrose, isomaltulose has a lower rate of oxidation during exercise, leading to different blood substrate responses and carbohydrate oxidation rates. This indicates its potential application in sports nutrition for sustained energy release (Achten et al., 2007).
Glycemic Response and Antioxidant Capacity : Isomaltulose, when combined with green tea, can reduce postprandial plasma glucose and insulin concentrations while also affecting antioxidant capacity in healthy subjects. This highlights its potential use in managing glycemic responses and enhancing antioxidant effects (Suraphad et al., 2017).
Health Benefits Overview : Isomaltulose is of interest as an alternative sweetener due to its low glycemic index properties, which are linked to the prevention and management of chronic diseases such as cardio-metabolic diseases and cancers. Its novel applications in health, cognition, and nutrition are highlighted, especially its prebiotic potential (Shyam et al., 2018).
Toxicological Studies : Studies indicate that isomaltulose is well-tolerated in both animals and humans, even at high doses. It has been found to be non-mutagenic and does not induce embryotoxic or teratogenic effects, supporting its safety as an alternative sugar (Lina et al., 2002).
Quantification in Food Products : Research has developed faster and more efficient methods, like HSQC (heteronuclear single quantum coherence) NMR experiments, for quantifying isomaltulose in food products. This facilitates its use in sports nutrition and diabetic-friendly products (Fels et al., 2022).
Plant Metabolism : In plants, isomaltulose is actively metabolized, challenging the notion that it is a nonmetabolized sugar in physiological studies. This finding opens up possibilities for enhanced yields in commercial production (Wu & Birch, 2011).
Glycemic and Insulinemic Responses : A systematic review and meta-analysis found that isomaltulose causes an attenuated glycemic response compared to sucrose, suggesting its effectiveness in glycemic management (Xie et al., 2022).
Isomaltulose Production Techniques : Various biotechnological approaches, including genetic engineering and immobilization techniques, are being explored to optimize isomaltulose production. This is crucial for its application in functional sweeteners and the food industry (Liu et al., 2020).
Future Directions
The use of isomaltulose as a functional sweetener is increasing due to its promising properties. Future research is likely to focus on improving the biological production of isomaltulose, with strategies including protein engineering, heterologous expression in food-grade safety strains, fermentation optimization, and immobilization techniques of SIase .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palatinose monohydrate | |
CAS RN |
58024-13-8 | |
Record name | Isomaltulose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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